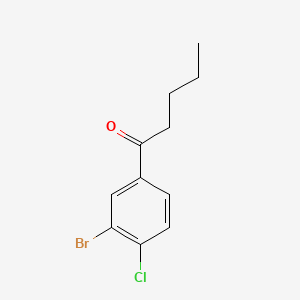

1-(3-Bromo-4-chlorophenyl)pentan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-4-chlorophenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrClO/c1-2-3-4-11(14)8-5-6-10(13)9(12)7-8/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNAFGXGZHYVRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC(=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682503 | |

| Record name | 1-(3-Bromo-4-chlorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-92-6 | |

| Record name | 1-(3-Bromo-4-chlorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Bromo 4 Chlorophenyl Pentan 1 One and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a method used in organic synthesis to plan a synthesis by deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For 1-(3-bromo-4-chlorophenyl)pentan-1-one, the most evident initial disconnection is at the bond between the carbonyl carbon and the aromatic ring (C(O)-Ar). This common strategy for ketones points towards two main synthetic pathways: an electrophilic aromatic substitution or a nucleophilic acyl substitution.

Another possible disconnection is at the C-C bond adjacent to the carbonyl group on the aliphatic chain. While less conventional for this target, this approach provides alternative routes that involve building the pentanoyl group on an already functionalized aromatic ring. These disconnections pave the way for several synthetic routes, primarily centered on creating the essential aryl-carbonyl bond. The selection of a particular pathway is often influenced by the availability and reactivity of starting materials, as well as the desired scale and efficiency of the synthesis.

Established Synthetic Routes for Aryl Ketones

The preparation of aryl ketones, such as this compound, can be accomplished through several well-established and dependable methods that are fundamental to organic synthesis.

Friedel-Crafts Acylation Approaches

A primary method for synthesizing aryl ketones is the Friedel-Crafts acylation, which involves the reaction of an arene with an acylating agent, like an acyl chloride or anhydride, using a Lewis acid catalyst. sigmaaldrich.com To synthesize this compound, this would entail reacting 1-bromo-2-chlorobenzene (B145985) with pentanoyl chloride.

Table 1: Common Lewis Acids in Friedel-Crafts Acylation

| Lewis Acid | Formula |

| Aluminum chloride | AlCl₃ |

| Ferric chloride | FeCl₃ |

| Zinc chloride | ZnCl₂ |

Oxidation of Secondary Alcohols

Another classic route to ketones is the oxidation of the corresponding secondary alcohol. In this case, the precursor would be 1-(3-bromo-4-chlorophenyl)pentan-1-ol. nih.gov A range of oxidizing agents can be used for this conversion, from chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent to milder options such as the Dess-Martin periodinane or a Swern oxidation.

The precursor alcohol can be synthesized by reacting a suitable organometallic reagent derived from 1-bromo-2-chlorobenzene with pentanal, or by reacting a Grignard reagent from 1-bromopentane (B41390) with 3-bromo-4-chlorobenzaldehyde.

Organometallic Reagent-Mediated Syntheses (e.g., Grignard Reagents, Organolithium Compounds)

Organometallic reagents offer a versatile method for forming carbon-carbon bonds, including the aryl-carbonyl bond in aryl ketones.

Grignard Reagents: The reaction of a Grignard reagent like 3-bromo-4-chlorophenylmagnesium bromide with an acylating agent such as pentanoyl chloride can produce this compound. libretexts.org However, the high reactivity of Grignard reagents may lead to the formation of tertiary alcohol byproducts. masterorganicchemistry.com To prevent this, the reaction can be performed at low temperatures or with a less reactive acylating agent. organic-chemistry.org An alternative is the reaction of a Grignard reagent with a nitrile like pentanenitrile, followed by an acidic workup, which reliably yields ketones.

Organolithium Compounds: Organolithium reagents, such as 3-bromo-4-chlorophenyllithium, are also effective and generally more reactive than Grignard reagents. The Weinreb ketone synthesis is a common strategy that uses these reagents. In this method, the organolithium compound reacts with a Weinreb amide of pentanoic acid. The stable intermediate formed is then hydrolyzed to produce the desired ketone in high yield, avoiding over-addition issues. masterorganicchemistry.com

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry provides more sophisticated and often more efficient routes to aryl ketones, especially those utilizing transition metal catalysis.

Palladium-Catalyzed Carbonylation and Cross-Coupling Reactions

Palladium-catalyzed reactions have become a cornerstone for forming C-C bonds and are well-suited for synthesizing this compound. researchgate.netmdpi.com These methods often feature milder reaction conditions and better functional group tolerance than classical approaches.

Carbonylative Cross-Coupling: A powerful technique is the palladium-catalyzed carbonylative coupling of an aryl halide with an organometallic reagent in the presence of carbon monoxide. For example, 1-bromo-2-chloro-4-iodobenzene (B1271392) could be coupled with an organotin (Stille coupling) or organoboron (Suzuki coupling) reagent derived from pentane (B18724) under a carbon monoxide atmosphere. mdpi.com The palladium catalyst, usually with a suitable phosphine (B1218219) ligand, facilitates the insertion of CO and subsequent coupling to form the ketone. orgsyn.org Research on palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone demonstrates the utility of palladium catalysts with various ligands in reactions involving substituted aryl halides. researchgate.net

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent |

| Suzuki Coupling | Organoboron |

| Stille Coupling | Organotin |

| Heck Coupling | Alkene |

| Sonogashira Coupling | Terminal Alkyne |

Directed Ortho-Metalation and Related Techniques

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This technique overcomes the limitations of classical electrophilic aromatic substitution, which is often governed by the inherent directing effects of existing substituents and can lead to mixtures of ortho, meta, and para products. wikipedia.org

The core principle of DoM involves the use of a "Directed Metalation Group" (DMG). A DMG is a functional group containing a heteroatom (typically O, N, or S) that can coordinate to an organolithium reagent, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi). wikipedia.orgorganic-chemistry.org This coordination positions the strong base in close proximity to a specific ortho-proton, facilitating its removal (deprotonation) to form a lithiated intermediate. This aryllithium species can then react with a wide variety of electrophiles to introduce a new substituent exclusively at that ortho-position. wikipedia.org

Examples of powerful DMGs include amides (-CONR₂), carbamates (-OCONR₂), sulfoxides, and methoxy (B1213986) groups (-OCH₃). wikipedia.orgorganic-chemistry.org The general mechanism is outlined below:

Coordination: The heteroatom of the DMG acts as a Lewis base, coordinating to the lithium atom of the organolithium reagent.

Deprotonation: The highly basic alkyl group of the organolithium reagent abstracts a proton from the sterically accessible ortho-position on the aromatic ring.

Electrophilic Quench: The resulting aryllithium intermediate is then quenched with an electrophile (E⁺), which replaces the lithium atom.

For the synthesis of this compound, a direct DoM approach on a simple 1-bromo-2-chlorobenzene precursor is not straightforward, as halogens are weak DMGs. organic-chemistry.org A more sophisticated strategy would involve a precursor containing a potent DMG. A hypothetical route could start with 4-chloro-3-bromobenzoic acid. The carboxylic acid can be converted into a strong DMG, such as an N,N-diethylamide (-CONEt₂).

In this scenario, the amide group would direct lithiation to the C-2 position (ortho to the amide). While this specific route does not directly yield the desired product, it illustrates the principle. Achieving the this compound structure via DoM would likely require a multi-step sequence involving the introduction of a DMG, subsequent ortho-lithiation and reaction with a pentanoyl electrophile equivalent (like pentanal followed by oxidation), and finally, potential removal or transformation of the DMG.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of the target compound while minimizing reaction time and the formation of byproducts. For a key transformation in the synthesis of this compound, such as a potential Friedel-Crafts acylation or a cross-coupling reaction, several parameters must be systematically varied.

Key parameters for optimization include:

Solvent: The polarity and boiling point of the solvent can significantly influence reactant solubility and reaction rate.

Temperature: Reaction kinetics are highly temperature-dependent. Finding the optimal temperature is a balance between achieving a reasonable reaction rate and preventing decomposition or side reactions.

Catalyst: In catalytic reactions, the choice and loading of the catalyst and any associated ligands are paramount.

Stoichiometry: The molar ratio of reactants can determine the extent of reaction and prevent side reactions caused by excess reagents. researchgate.net

The following interactive table illustrates a hypothetical optimization study for a cross-coupling reaction to form the carbon-carbon bond between the aromatic ring and the pentanoyl precursor.

Table 1: Hypothetical Optimization of a Cross-Coupling Reaction Reaction: (3-bromo-4-chlorophenyl)boronic acid + Pentanoyl chloride -> this compound

Note: This data is illustrative and based on general principles of reaction optimization.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene | 80 | 45 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene | 110 | 68 |

| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 75 |

| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 82 |

| 5 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 100 | 91 |

| 6 | Pd₂(dba)₃ (0.5) | XPhos (1) | K₃PO₄ | Dioxane | 100 | 88 |

As the table demonstrates, changing the base from potassium carbonate to the stronger potassium phosphate (B84403) (entry 3 vs. 2) and switching the solvent to dioxane (entry 4) can improve the yield. Further enhancement is achieved by using a more active catalyst/ligand system like Pd₂(dba)₃/XPhos (entry 5). However, reducing the catalyst loading might slightly decrease the yield but improves the process's cost-effectiveness (entry 6).

Comparative Analysis of Synthetic Efficiencies and Green Chemistry Metrics

Evaluating the "greenness" of a synthetic route is essential in modern chemistry. This involves analyzing metrics that quantify efficiency and environmental impact. nih.govmdpi.com Key metrics include:

Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the final product. researchgate.netunica.it

Reaction Mass Efficiency (RME): The percentage of the mass of the final product relative to the total mass of all reactants used. researchgate.netunica.it

Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, workup chemicals) used in a process to the mass of the final product. An ideal PMI is 1. unica.it

E-Factor: The ratio of the mass of waste generated to the mass of the product. A lower E-Factor is better.

Below is a comparative analysis of two hypothetical synthetic routes to this compound.

Route A: Classical Friedel-Crafts Acylation Pathway A traditional multi-step synthesis starting from 1-bromo-2-chlorobenzene, involving a Friedel-Crafts acylation with valeryl chloride and a Lewis acid like AlCl₃. This method is often characterized by the use of stoichiometric, corrosive reagents and can generate significant waste.

Route B: Modern Catalytic Cross-Coupling Pathway A more contemporary approach using a palladium-catalyzed cross-coupling reaction between a (3-bromo-4-chlorophenyl) organometallic reagent and a pentanoyl electrophile. This route often offers higher selectivity, milder conditions, and lower catalyst loadings.

Table 2: Comparative Green Chemistry Metrics for Hypothetical Syntheses Note: Values are illustrative to highlight the differences between classical and modern synthetic approaches.

| Metric | Route A: Friedel-Crafts | Route B: Cross-Coupling | Ideal Value |

| Overall Yield (%) | 40% | 75% | 100% |

| Number of Steps | 3 | 2 | 1 |

| Atom Economy (AE) | 65% | 85% | 100% |

| Reaction Mass Efficiency (RME) | 35% | 70% | 100% |

| E-Factor | 20 | 8 | 0 |

| Process Mass Intensity (PMI) | 21 | 9 | 1 |

Advanced Spectroscopic and Structural Characterization

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Visible spectroscopy is a powerful technique for probing the electronic structure of molecules containing chromophores. In 1-(3-Bromo-4-chlorophenyl)pentan-1-one, the primary chromophore is the 3-bromo-4-chlorobenzoyl group. This system consists of a benzene (B151609) ring substituted with a carbonyl group (C=O), a bromine atom, and a chlorine atom. The interaction of these groups dictates the electronic transitions observed in the UV-Visible spectrum.

The absorption of ultraviolet or visible light by this molecule promotes electrons from lower energy molecular orbitals to higher energy ones. The key electronic transitions for aromatic ketones like this are the n→π* (an electron from a non-bonding orbital on the oxygen atom is excited to an anti-bonding π* orbital of the carbonyl group) and the π→π* (an electron from a bonding π orbital of the aromatic ring and carbonyl group is excited to an anti-bonding π* orbital) transitions. libretexts.orgyoutube.com

The π→π* transitions are typically more intense (higher molar absorptivity, ε) and occur at shorter wavelengths (higher energy). youtube.com For acetophenone, a related, simpler aromatic ketone, these transitions are well-documented. photochemcad.comresearchgate.netresearchgate.net The presence of halogen substituents (bromo and chloro) on the benzene ring is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths, and potentially a hyperchromic effect, increasing the absorption intensity, due to their electron-donating and -withdrawing effects influencing the energy of the molecular orbitals. uobabylon.edu.iq Specifically, the formyl and acetyl groups impart similar spectral properties to benzene derivatives. scilit.com

The n→π* transition is of lower intensity and appears at longer wavelengths compared to the π→π* transition. youtube.com This transition is formally forbidden by symmetry but is observed due to vibronic coupling. The polarity of the solvent can significantly affect the position of the n→π* band; polar solvents typically cause a hypsochromic (blue) shift to shorter wavelengths due to the stabilization of the non-bonding electrons. uobabylon.edu.iq

Table 1: Expected UV-Visible Absorption Data for this compound in Hexane (B92381)

| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Chromophore |

| π→π | ~250-270 | ~10,000 - 15,000 | 3-Bromo-4-chlorobenzoyl |

| n→π | ~310-330 | ~50 - 200 | Carbonyl (C=O) |

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses a group of techniques that provide information about the three-dimensional structure of chiral molecules. saschirality.orgnumberanalytics.com These methods rely on the differential interaction of a chiral substance with left and right circularly polarized light. nsf.gov The most common forms of chiroptical spectroscopy are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD).

For this compound to be analyzed by chiroptical spectroscopy, it must be chiral. The molecule possesses a stereocenter at the carbon atom of the pentan-1-one chain that is adjacent to the carbonyl group, if it were asymmetrically substituted. However, in this specific molecule, the ketone functionality is at the first carbon of the pentan chain, which is bonded to the aromatic ring. The chirality in this molecule would arise if the molecule exists as stable, non-interconverting chiral conformers (atropisomers) or if it is synthesized in an enantiomerically enriched or pure form through asymmetric synthesis. nih.gov

Assuming a chiral sample of this compound could be obtained, for instance, through enantioselective reduction of the ketone to a chiral alcohol and subsequent re-oxidation, or through resolution of a racemic mixture, its chiroptical properties could be studied.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA = A_L - A_R). A CD spectrum would exhibit positive or negative peaks corresponding to the electronic transitions of the chromophores within the chiral molecule. nsf.gov The 3-bromo-4-chlorobenzoyl chromophore would be the primary contributor to the CD spectrum in the UV region. The sign and magnitude of the Cotton effects (the characteristic shape of the CD band) associated with the n→π* and π→π* transitions would provide information about the absolute configuration of the chiral center and the preferred conformation of the molecule in solution.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation as a function of wavelength. An ORD spectrum would show a plain curve far from the absorption bands and a Cotton effect curve within the absorption regions of the chromophores.

The application of chiroptical spectroscopy would be invaluable for:

Determining the absolute configuration of enantiomers.

Assessing the enantiomeric purity of a sample.

Studying conformational changes in solution. numberanalytics.com

Without experimental data, it is not possible to present a specific chiroptical data table. However, the principles remain a powerful tool for the stereochemical analysis of chiral analogues of this compound.

Theoretical and Computational Chemistry of 1 3 Bromo 4 Chlorophenyl Pentan 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. dntb.gov.ua It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional wave function-based methods, allowing for the study of larger and more complex systems. cymitquimica.comresearchgate.net

For 1-(3-Bromo-4-chlorophenyl)pentan-1-one, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be employed to optimize the molecule's geometry. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure. From this optimized geometry, a wealth of information can be derived, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate key electronic properties such as the total energy, dipole moment, and the distribution of electron density. cymitquimica.comnih.gov

Illustrative Data Table: Optimized Geometrical Parameters (DFT/B3LYP/6-311G(d,p))

| Parameter | Bond/Atoms | Hypothetical Value |

| Bond Length (Å) | C=O | 1.21 Å |

| C-Br | 1.90 Å | |

| C-Cl | 1.74 Å | |

| C-C (Aromatic) | 1.39 - 1.41 Å | |

| C-C (Aliphatic) | 1.53 - 1.54 Å | |

| Bond Angle (°) | C-C-C (Ketone) | 118.5° |

| C-C-Br | 120.1° | |

| C-C-Cl | 119.8° | |

| Dihedral Angle (°) | C-C-C=O | ~180° (for planarity) |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT calculation.

Hartree-Fock and Post-Hartree-Fock Methods for Higher Accuracy

The Hartree-Fock (HF) method is another foundational approach in quantum chemistry. It approximates the many-electron wavefunction as a single Slater determinant, which accounts for the Pauli exclusion principle but neglects electron correlation. While HF provides a good starting point, the lack of electron correlation can lead to inaccuracies, particularly in energy calculations.

To improve upon HF, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) are used. These methods systematically include electron correlation, yielding more accurate results for energies and molecular properties. However, their higher computational cost often limits their application to smaller molecules. For this compound, these higher-accuracy methods could be used to benchmark the results obtained from DFT or to investigate specific electronic phenomena where electron correlation is critical.

Conformational Analysis and Potential Energy Surface Mapping

The pentanoyl chain of this compound is flexible, allowing the molecule to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them.

This analysis is typically performed by systematically rotating one or more dihedral angles within the molecule and calculating the energy at each step using a method like DFT. The resulting data is used to construct a potential energy surface (PES) map. For the target molecule, the key dihedral angles would be those along the C-C bonds of the pentyl group and the bond connecting the carbonyl carbon to the phenyl ring. The PES map would reveal the lowest-energy conformation of the molecule and the relative energies of other conformers, which is crucial for understanding its physical properties and how it might interact with other molecules.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. nih.gov It is calculated from the total electron density and is mapped onto the molecule's surface. The MEP is an invaluable tool for predicting sites of electrophilic and nucleophilic attack. mdpi.com

For this compound, an MEP analysis would show regions of negative potential (typically colored red) and positive potential (colored blue).

Negative Regions : The most negative potential would be concentrated around the electronegative oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. The chlorine and bromine atoms would also exhibit negative potential.

Positive Regions : Positive potential would be found around the hydrogen atoms of the phenyl ring and the aliphatic chain.

This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and predicting the molecule's reactivity patterns. nih.gov Mulliken or Natural Bond Orbital (NBO) population analyses can provide quantitative values for the partial charges on each atom, complementing the qualitative picture from the MEP. researchgate.net

Illustrative Data Table: Hypothetical Mulliken Atomic Charges

| Atom | Hypothetical Charge (a.u.) |

| O (Carbonyl) | -0.55 |

| C (Carbonyl) | +0.45 |

| Br | -0.05 |

| Cl | -0.08 |

| Aromatic C (bonded to Br) | +0.03 |

| Aromatic C (bonded to Cl) | +0.06 |

Note: These values are illustrative and represent typical charge distributions for such a molecule.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.ua The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. dntb.gov.uanih.gov

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. dntb.gov.ua

A large HOMO-LUMO gap indicates higher stability and lower chemical reactivity.

For this compound, calculations would reveal the spatial distribution of these orbitals. The HOMO is likely to be distributed over the substituted phenyl ring, while the LUMO would likely be centered on the carbonyl group and the aromatic ring. The energy gap would provide a quantitative measure of its reactivity. From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, softness, and electronegativity can be calculated. cymitquimica.com

Illustrative Data Table: Frontier Orbital Properties

| Parameter | Hypothetical Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: These values are for illustrative purposes to show the kind of data generated by FMO analysis.

Solvent Effects on Molecular Properties and Reactivity

Chemical reactions and measurements are often performed in a solvent, which can significantly influence a molecule's properties and reactivity. Computational models can account for these effects using either implicit or explicit solvent models.

The Polarizable Continuum Model (PCM) is a common implicit model where the solvent is treated as a continuous medium with a specific dielectric constant. By performing calculations with a PCM, one can determine how properties like conformational stability, electronic structure, and the HOMO-LUMO gap of this compound would change in different solvents (e.g., from a non-polar solvent like hexane (B92381) to a polar one like water). These calculations are crucial for comparing theoretical predictions with experimental results obtained in solution.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations, primarily using methods like DFT with appropriate basis sets (e.g., 6-311G++(d,p)), are instrumental in correlating the structural and electronic properties of a molecule with its spectroscopic signatures. nih.gov Such studies provide valuable insights that complement experimental data.

Nuclear Magnetic Resonance (NMR) Chemical Shifts:

The prediction of ¹H and ¹³C NMR chemical shifts through computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, is a standard approach in the structural elucidation of organic compounds. researchgate.net These calculations can help in the assignment of experimental NMR spectra. However, no specific published data for the computationally predicted NMR chemical shifts of This compound could be located.

In a general sense, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on the 3-bromo-4-chlorophenyl ring, with their chemical shifts influenced by the electron-withdrawing effects of the halogen and carbonyl substituents. The protons of the pentanoyl chain would exhibit characteristic multiplets corresponding to their positions relative to the carbonyl group. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, including the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the pentyl chain.

Vibrational Frequencies:

Computational methods are also employed to predict the vibrational frequencies (infrared and Raman spectra) of molecules. These theoretical spectra, when compared with experimental data, can confirm the presence of specific functional groups and provide information about the molecule's vibrational modes. For instance, the characteristic stretching frequency of the carbonyl group (C=O) and the various vibrational modes of the substituted benzene (B151609) ring would be key features in the predicted vibrational spectrum of This compound . While studies on other halogenated compounds have successfully used DFT to analyze vibrational spectra nih.gov, specific findings for the title compound are not available.

Due to the lack of specific research on This compound , the following tables are presented as a generalized template of how such data would be structured if available from computational studies. The values provided are hypothetical and for illustrative purposes only.

Table 1: Hypothetical Computationally Predicted ¹H NMR Chemical Shifts for this compound (Illustrative Data)

| Proton Assignment | Predicted Chemical Shift (ppm) |

| Aromatic-H | 7.50 - 8.20 |

| -CH₂- (alpha to C=O) | 2.90 - 3.10 |

| -CH₂- (beta to C=O) | 1.65 - 1.85 |

| -CH₂- (gamma to C=O) | 1.30 - 1.50 |

| -CH₃ (terminal) | 0.90 - 1.10 |

Table 2: Hypothetical Computationally Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative Data)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (carbonyl) | 198.0 - 202.0 |

| Aromatic-C (substituted) | 125.0 - 140.0 |

| Aromatic-CH | 128.0 - 135.0 |

| -CH₂- (alpha to C=O) | 38.0 - 42.0 |

| -CH₂- (beta to C=O) | 26.0 - 30.0 |

| -CH₂- (gamma to C=O) | 22.0 - 26.0 |

| -CH₃ (terminal) | 13.5 - 15.5 |

Table 3: Hypothetical Computationally Predicted Vibrational Frequencies for this compound (Illustrative Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch | 1680 - 1700 |

| Aromatic C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C-Cl Stretch | 650 - 800 |

| C-Br Stretch | 550 - 650 |

It is important to reiterate that the data presented in these tables are not based on actual research findings for This compound and serve only to illustrate how such information would be presented. Further computational and experimental studies are required to determine the actual spectroscopic parameters of this compound.

Reactivity and Mechanistic Investigations of 1 3 Bromo 4 Chlorophenyl Pentan 1 One

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group (C=O) is a key reactive site in 1-(3-bromo-4-chlorophenyl)pentan-1-one due to the polarity of the carbon-oxygen double bond. The carbon atom is electrophilic and susceptible to attack by nucleophiles.

Hydride Reduction Mechanisms

The reduction of the carbonyl group in this compound to a secondary alcohol, 1-(3-bromo-4-chlorophenyl)pentan-1-ol, can be accomplished using metal hydride reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemistnotes.comlibretexts.org The mechanism of this reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. dalalinstitute.com

The reaction proceeds in two main steps:

Nucleophilic Attack: The hydride ion, delivered from the metal hydride reagent, attacks the partially positive carbonyl carbon. This results in the formation of a tetrahedral alkoxide intermediate. chemistnotes.comlibretexts.org

Protonation: The alkoxide intermediate is then protonated by a protic solvent (like water or alcohol) in a workup step to yield the final secondary alcohol product. dalalinstitute.com

LiAlH₄ is a significantly more powerful reducing agent than NaBH₄ and reacts violently with water and other protic solvents. libretexts.org Therefore, it must be used in anhydrous conditions, with a separate aqueous workup. NaBH₄ is a milder reagent and can be used in protic solvents like methanol or ethanol. libretexts.org

| Reagent | Solvent | Reactivity | Workup |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Moderate, selective for aldehydes and ketones | In-situ protonation by solvent |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether, THF | Strong, reduces a wider range of carbonyl compounds | Separate aqueous workup required |

Organometallic Reagent Additions

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the carbonyl carbon of this compound. This reaction is a versatile method for forming carbon-carbon bonds and results in the formation of a tertiary alcohol.

The mechanism is similar to that of hydride reduction:

Nucleophilic Addition: The carbanionic portion of the organometallic reagent attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond and a magnesium or lithium alkoxide intermediate.

Hydrolysis: A subsequent aqueous workup protonates the alkoxide to yield the tertiary alcohol.

It is important to note that the Grignard reagent could potentially react with the C-Br or C-Cl bonds on the aromatic ring, although the carbonyl group is generally more reactive towards nucleophilic attack. The formation of Grignard reagents from aryl chlorides can be more challenging than from aryl bromides or iodides. reddit.com

Enolization and Reactions Involving the Alpha-Carbon

The presence of alpha-hydrogens (hydrogens on the carbon atom adjacent to the carbonyl group) in the pentanoyl chain of this compound allows for the formation of enols or enolates. wikipedia.org This process, known as enolization, is catalyzed by either acid or base and is a key step in several important reactions. libretexts.org

Under basic conditions, a base abstracts an alpha-hydrogen to form an enolate anion, a resonance-stabilized species with a negative charge delocalized between the alpha-carbon and the oxygen atom. masterorganicchemistry.com In acidic conditions, the carbonyl oxygen is protonated, which increases the acidity of the alpha-hydrogens, facilitating their removal by a weak base to form an enol. libretexts.org

Aldol and Related Condensations

The enolate of this compound can act as a nucleophile and attack the carbonyl carbon of another molecule of the same compound (a self-condensation) or a different carbonyl-containing compound (a crossed or mixed condensation). magritek.com This reaction, known as the aldol condensation, forms a β-hydroxy ketone, which can then undergo dehydration to form an α,β-unsaturated ketone. magritek.com

For a successful crossed aldol condensation, one of the carbonyl partners should ideally lack alpha-hydrogens (e.g., benzaldehyde) to prevent self-condensation and improve the yield of the desired product.

Alkylation and Acylation of Enolates

The nucleophilic enolate of this compound can also react with electrophiles other than carbonyls. In alkylation reactions, the enolate attacks an alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond at the alpha-position. The choice of the alkylating agent and reaction conditions is crucial to avoid competing reactions.

Acylation involves the reaction of the enolate with an acylating agent, such as an acid chloride or an anhydride, to introduce an acyl group at the alpha-position. This leads to the formation of a β-dicarbonyl compound.

Reactions Involving the Halogenated Aromatic Ring

The bromine and chlorine substituents on the aromatic ring of this compound are relatively unreactive towards nucleophilic attack under normal conditions. However, their reactivity can be enhanced under specific conditions or through the use of transition metal catalysts. The acyl group (pentanoyl) is a deactivating, meta-directing group for electrophilic aromatic substitution. msu.eduyoutube.com

Nucleophilic aromatic substitution (SₙAr) can occur if there are strong electron-withdrawing groups positioned ortho or para to the halogen leaving group. libretexts.orgmasterorganicchemistry.com In the case of this compound, the acyl group is meta to the chlorine and para to the bromine. While the acyl group is deactivating, it may not be sufficient to activate the halogens for SₙAr with common nucleophiles under standard conditions. The reactivity of halogens in SₙAr reactions generally follows the order F > Cl > Br > I. youtube.com

A more viable approach to modify the aromatic ring is through transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in these reactions.

| Reaction Name | Catalyst | Coupling Partner | Product Type |

|---|---|---|---|

| Suzuki Coupling | Palladium(0) complexes | Organoboron compounds | Aryl-aryl or aryl-alkyl compounds |

| Heck Coupling | Palladium(0) complexes | Alkenes | Styrenyl derivatives |

| Sonogashira Coupling | Palladium(0) and Copper(I) | Terminal alkynes | Alkynyl arenes |

| Buchwald-Hartwig Amination | Palladium(0) complexes | Amines | Aryl amines |

These cross-coupling reactions provide a powerful toolkit for the selective functionalization of the aromatic ring, allowing for the introduction of a wide variety of substituents at the position of the bromine atom.

Metal-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, Negishi, Stille)

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon bonds. nobelprize.org For a substrate like this compound, which possesses two different halogen substituents, the primary mechanistic question is one of regioselectivity. The selectivity of these reactions is overwhelmingly governed by the rate of the initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond. uvic.canih.gov

The reactivity of aryl halides in the oxidative addition step follows the general trend of C-I > C-Br > C-Cl, which is inversely related to the bond dissociation energy of the carbon-halogen bond. wikipedia.org Consequently, the weaker carbon-bromine bond in this compound is significantly more susceptible to oxidative addition than the stronger carbon-chlorine bond. This intrinsic difference in reactivity allows for highly selective cross-coupling reactions to be performed at the C3 position (C-Br bond) while leaving the C-Cl bond at the C4 position intact. rsc.org

The general mechanism for these coupling reactions proceeds through a catalytic cycle involving three key steps:

Oxidative Addition: A coordinatively unsaturated Pd(0) species inserts into the C-Br bond to form a Pd(II) intermediate.

Transmetalation: The organic group from the coupling partner (e.g., organoboron, organotin, organozinc) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, reforming the C-C bond and regenerating the Pd(0) catalyst. nobelprize.orgacs.org

Below is a summary of prominent cross-coupling reactions and the typical conditions under which this compound would be expected to react selectively at the C-Br bond.

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent(s) |

| Suzuki | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Na₂CO₃, K₂CO₃, K₃PO₄ | Toluene, Dioxane, Water |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Diisopropylamine | THF, DMF |

| Heck | Alkene | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

| Negishi | Organozinc Reagent | Pd(PPh₃)₄, Ni(acac)₂ | (None required) | THF, DMF |

| Stille | Organotin Reagent | Pd(PPh₃)₄, Pd₂(dba)₃ | (None required) | Toluene, THF |

This table presents generalized conditions; specific optimizations would be required for the target substrate.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) provides a pathway to replace a leaving group on an aromatic ring with a nucleophile. wikipedia.org Unlike cross-coupling reactions, the SNAr mechanism does not typically depend on the bond strength of the leaving group. Instead, it requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. pressbooks.pub

In this compound, the pentanoyl group (-C(O)C₄H₉) acts as a moderately strong EWG. wikipedia.org Its position on the ring is critical for SNAr reactivity:

It is para to the chlorine atom.

It is meta to the bromine atom.

An EWG in the para position can effectively stabilize the negative charge of the reaction intermediate through resonance. An EWG in the meta position offers only weaker, inductive stabilization. Therefore, the chlorine atom at the C4 position is significantly activated towards SNAr, while the bromine atom at the C3 position is not.

The SNAr mechanism is a two-step addition-elimination process:

Addition: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. This initial attack is the rate-determining step. scienceinfo.com

Elimination: The leaving group departs, and the aromaticity of the ring is restored. pressbooks.pub

For this compound, a strong nucleophile (e.g., NaOCH₃, R₂NH) would selectively attack the C4 position, displacing the chloride ion. The negative charge of the resulting Meisenheimer complex is delocalized onto the oxygen atom of the pentanoyl group, providing substantial stabilization and favoring this reaction pathway.

Directed Aromatic Substitution Reactions

Directed aromatic substitution refers to electrophilic aromatic substitution (EAS) on a ring that already bears substituents. The existing groups "direct" the position of the incoming electrophile based on their electronic properties. In this compound, all three substituents are deactivating towards EAS, making further substitution challenging.

The directing influence of each group is as follows:

Pentanoyl Group (-C(O)R): A strong deactivating group that directs incoming electrophiles to the meta position. wou.edulatech.edu

Chloro (-Cl) and Bromo (-Br) Groups: Halogens are deactivating groups but act as ortho, para-directors due to the ability of their lone pairs to provide resonance stabilization to the cationic intermediate. wou.edu

To predict the outcome, the directing effects must be considered in concert:

The pentanoyl group directs to C5.

The chloro group at C4 directs to C1 (occupied) and C5.

The bromo group at C3 directs to C2 and C5.

All three substituents direct, to varying degrees, to the C5 position. The C2 position is sterically hindered by the adjacent pentanoyl and bromo groups. Therefore, despite the high deactivation of the ring, any successful electrophilic substitution (e.g., nitration, further halogenation) would be strongly predicted to occur at the C5 position.

Fragmentation Pathways and Degradation Mechanisms (e.g., under photochemical or thermal stress)

The degradation of this compound can occur through several pathways, particularly under energetic conditions such as mass spectrometry analysis or exposure to ultraviolet (photochemical) radiation. The pentanoyl group is the most likely site for initial fragmentation.

Mass Spectrometry Fragmentation: In mass spectrometry, aromatic ketones typically undergo alpha-cleavage adjacent to the carbonyl group. Two primary alpha-cleavage pathways are expected:

Loss of the Butyl Radical: Cleavage of the bond between the first and second carbon of the pentyl chain results in the loss of a butyl radical (•C₄H₉), leading to a stable acylium ion.

Formation of an Acylium Ion: Cleavage of the bond between the carbonyl carbon and the aromatic ring would lead to the formation of a 3-bromo-4-chlorobenzoyl cation.

| Precursor Ion | Fragmentation Pathway | Expected Major Fragment Ion (m/z) |

| [M]⁺• | α-cleavage (loss of •C₄H₉) | 217/219/221 |

| [M]⁺• | Cleavage of C(aryl)-C(carbonyl) bond | 218/220/222 |

| [M]⁺• | Loss of pentanoyl radical | 190/192 |

Isotopic patterns for Br and Cl will result in characteristic peak clusters.

Photochemical Degradation: Aromatic ketones are known to undergo photochemical reactions, such as Norrish Type I and Type II processes, upon absorption of UV light. nih.gov For this compound, the most probable photochemical degradation pathway is a Norrish Type I cleavage . This involves the homolytic cleavage of the bond adjacent to the carbonyl group, generating a pentanoyl radical and a 3-bromo-4-chlorophenyl radical. These radical species can then participate in a variety of secondary reactions, such as hydrogen abstraction from a solvent or recombination. Additionally, aryl halides can undergo photochemical dehalogenation, suggesting that cleavage of the C-Br or C-Cl bonds is also a possible, albeit likely less favorable, degradation pathway under UV stress. nih.gov

Kinetic and Thermodynamic Studies of Key Reactions

Kinetics of Cross-Coupling Reactions: The rate-determining step in most palladium-catalyzed cross-coupling reactions is the initial oxidative addition of the aryl halide to the Pd(0) center. acs.org The rate of this step is highly dependent on the strength of the carbon-halogen bond. The C-Br bond (~280 kJ/mol) is significantly weaker than the C-Cl bond (~340 kJ/mol), resulting in a much lower activation energy for the oxidative addition at the C-Br bond. Consequently, the reaction is under kinetic control , and the selective formation of the product coupled at the C3 position is rapid and highly favored over any reaction at the C4 position. researchgate.net Electron-withdrawing groups on the aryl halide can increase the rate of oxidative addition. researchgate.net

Kinetics of Nucleophilic Aromatic Substitution (SNAr): In contrast to cross-coupling, the rate-determining step of the SNAr reaction is the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex. scienceinfo.comnih.gov The stability of the transition state leading to this intermediate determines the reaction rate. The pentanoyl group at the C1 position provides powerful resonance stabilization for a negative charge built up at the C4 position (para), but not at the C3 position (meta). Therefore, the transition state for nucleophilic attack at the C-Cl bond is significantly lower in energy than for attack at the C-Br bond. This reaction is also under kinetic control, strongly favoring substitution at the C4 position.

Investigation of Reaction Intermediates and Transition States

The mechanisms of the primary reactions involving this compound proceed through distinct and well-characterized intermediates and transition states.

Intermediates in Metal-Catalyzed Cross-Coupling: The catalytic cycle for a cross-coupling reaction (e.g., Suzuki) at the C-Br bond involves several key organopalladium intermediates. The cycle begins with an active, coordinatively unsaturated Pd(0)L₂ species. This complex undergoes oxidative addition with the substrate to form a square planar Pd(II) species. Following transmetalation with the boronate complex and subsequent reductive elimination, the final product is released, and the Pd(0) catalyst is regenerated. nih.gov

Intermediates in Nucleophilic Aromatic Substitution (SNAr): The key intermediate in the SNAr pathway is the Meisenheimer complex . libretexts.org For this compound, attack by a nucleophile (e.g., methoxide, CH₃O⁻) at the C4 position leads to a tetrahedral carbon at that position and breaks the aromaticity of the ring. The resulting negative charge is delocalized across the ring and, crucially, onto the oxygen atom of the para-pentanoyl group. This resonance stabilization makes the Meisenheimer complex a viable, and in some cases, isolable intermediate. researchgate.netbris.ac.uk The existence of this stabilized intermediate is the primary reason for the high regioselectivity of the SNAr reaction at the C-Cl bond. Recent studies suggest that in less activated systems, the Meisenheimer complex may be more representative of a transition state than a stable intermediate. bris.ac.ukbris.ac.uk

Applications As a Building Block in Complex Molecular Synthesis

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The structural motif of a substituted aromatic ketone is a cornerstone in medicinal chemistry, serving as a key intermediate for the synthesis of a wide array of heterocyclic compounds that form the core of many therapeutic agents. α-Haloketones, a class to which derivatives of 1-(3-Bromo-4-chlorophenyl)pentan-1-one belong, are particularly effective precursors for building complex nitrogen-, sulfur-, and oxygen-containing heterocycles, some of which exhibit significant biological activity. nih.govmdpi.com

The ketone moiety can be readily transformed or used in condensation reactions, while the halogen atoms provide sites for cross-coupling or nucleophilic substitution reactions. For instance, α-haloketones are classical substrates in reactions like the Hantzsch thiazole synthesis or the Gabriel synthesis of primary amines, which can then be elaborated into more complex structures. nih.gov Although specific clinical data is excluded from this review, the fundamental reactions for which this compound is a suitable substrate are well-established routes to classes of molecules with known pharmacological importance. Research has demonstrated that α-bromo-, α-chloro-, and α-iodoketones are key precursors for important pharmacological compounds. mdpi.com

Below is a table of representative heterocyclic scaffolds that can be synthesized from α-haloketone precursors, indicating the potential pathways available for this compound after its conversion to an α-haloketone derivative.

| Heterocyclic Scaffold | General Synthetic Method | Potential Reactants with Precursor | Significance |

|---|---|---|---|

| Thiazoles | Hantzsch Thiazole Synthesis | Thioamides or Thioureas | Core structure in antimicrobials and anti-inflammatory agents. |

| Imidazoles | Reaction with Amidines | Formamidine or other amidines | Found in antifungal and antihistaminic drugs. |

| Furans | Feist-Benary Furan Synthesis | β-dicarbonyl compounds | Scaffold in various natural products and bioactive molecules. |

| Pyrroles | Hantzsch Pyrrole Synthesis | β-ketoesters and ammonia/amines | Key component of many biologically active compounds, including statins. |

| Quinoxalines | Condensation with o-phenylenediamines | 1,2-diaminobenzene derivatives | Found in anticancer and antiviral compounds. wpmucdn.com |

Utility in the Creation of Novel Organic Materials

The same structural features that make this compound valuable in medicinal chemistry also lend it potential as a precursor for novel organic materials. The rigid aromatic core is a common feature in materials designed for electronic and optical applications.

Liquid Crystals and Polymeric Precursors

Liquid crystalline polymers (LCPs) are a class of materials that combine the properties of polymers with the anisotropic nature of liquid crystals. medcraveonline.com Their structure typically consists of rigid mesogenic units incorporated into a flexible polymer backbone. medcraveonline.com The substituted phenyl ring of this compound can serve as a foundational element for a mesogen. Through synthetic modification, such as elongation of the structure via cross-coupling reactions at the bromine site and conversion of the pentanone group to other functionalities, it is possible to design molecules with the requisite rod-like shape and rigidity to exhibit liquid crystalline behavior. These modified monomers could then be polymerized to form main-chain or side-chain LCPs. medcraveonline.compreprints.org While direct research utilizing this specific compound for LCPs is not widely documented, its potential as a starting material is rooted in the fundamental principles of mesogen design.

Organic Light-Emitting Diodes (OLEDs) Component Research

The development of materials for OLEDs often focuses on molecules with specific electronic properties, including tailored energy levels for efficient charge injection and transport, as well as high photoluminescent quantum yields. The core of such materials is frequently a conjugated aromatic system. At present, there is limited publicly available research detailing the direct application or conversion of this compound into components for OLEDs.

Development of Chemical Probes and Ligands for Research Purposes

Chemical probes are essential tools for studying biological systems, allowing for the investigation of protein function and interaction networks. The design of such probes often requires a molecular scaffold that can be systematically modified to optimize binding affinity and selectivity. This compound offers multiple points for such modification.

The di-halogenated phenyl ring is of particular interest for its potential to engage in halogen bonding. mdpi.com A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen or an aromatic ring within a protein's binding pocket. nih.govacs.org The strength of this interaction is tunable based on the halogen (Br > Cl), providing a mechanism to modulate binding affinity. nih.gov This compound could serve as a fragment or starting point for developing specific ligands where the bromine and chlorine atoms are used to probe interactions within a target's active site, thereby mapping out the binding landscape and guiding the design of more potent and selective molecules.

Application in Catalysis or Asymmetric Synthesis

The presence of an aryl bromide makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-heteroatom bond formation. The bromine atom is significantly more reactive than the chlorine atom in typical palladium-catalyzed reactions, allowing for selective functionalization.

Furthermore, the ketone functional group is a target for asymmetric synthesis. The reduction of the ketone to a secondary alcohol creates a chiral center. The use of chiral catalysts or reagents can achieve this transformation with high enantioselectivity, yielding chiral alcohols that are valuable intermediates for the synthesis of enantiopure bioactive molecules. biosynth.com For example, bromoaryl ketones can undergo a one-pot catalytic enantioselective allylboration followed by a Mizoroki-Heck cyclization to generate chiral tertiary alcohols with high enantiomeric ratios. acs.org

The table below summarizes key catalytic applications for this compound.

| Reaction Type | Catalyst System (Typical) | Reactive Site | Product Type | Significance |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | C-Br | Biaryl compounds | Formation of C-C bonds to build complex aromatic systems. researchgate.net |

| Heck Coupling | Pd(OAc)₂, Ligand (e.g., PPh₃) | C-Br | Substituted alkenes | Forms C-C bonds by coupling with alkenes. acs.org |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Base | C-Br | Aryl alkynes | Introduces alkyne functionality for further elaboration. |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand (e.g., BINAP) | C-Br | Aryl amines | Formation of C-N bonds, crucial for many pharmaceuticals. |

| Asymmetric Reduction | Chiral boranes or Ru/Rh catalysts | C=O (Ketone) | Chiral secondary alcohols | Creates a stereocenter with high enantioselectivity. biosynth.com |

Role in Supramolecular Chemistry

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. This compound possesses key features that enable its participation in forming ordered supramolecular assemblies.

The primary driver for its role in this field is halogen bonding. researchgate.net The bromine and chlorine atoms on the phenyl ring can act as halogen bond donors. The electron-withdrawing nature of the carbonyl group and the halogens themselves creates a region of positive electrostatic potential (a σ-hole) on the outer face of the halogen atoms. This positive region can form a highly directional attractive interaction with a halogen bond acceptor, such as the lone pair of electrons on the carbonyl oxygen of a neighboring molecule. mdpi.com Studies on related bromo-substituted ligands have shown clear evidence of halogen bonding where the keto oxygen atom acts as the acceptor site, leading to the formation of infinite one-dimensional chains in the crystal lattice. mdpi.com These interactions can be used to control the self-assembly of molecules in the solid state, leading to the rational design of crystal structures with desired properties.

Future Research Directions and Unaddressed Challenges

Exploration of Novel and Sustainable Synthetic Routes

The conventional synthesis of aryl ketones often involves methods like Friedel-Crafts acylation, which can utilize harsh catalysts and generate significant waste. ncert.nic.in Future research should prioritize the development of more sustainable and efficient synthetic pathways to 1-(3-bromo-4-chlorophenyl)pentan-1-one.

Key Research Objectives:

Green Catalysis: Investigating the use of solid acid catalysts, zeolites, or reusable ionic liquids to replace traditional Lewis acids like AlCl₃ in Friedel-Crafts type reactions. This would minimize catalyst-related waste and simplify product purification.

C-H Activation: Exploring direct C-H acylation of 1-bromo-2-chlorobenzene (B145985) with pentanoic acid derivatives. This atom-economical approach would avoid the pre-functionalization of the aromatic ring, reducing the number of synthetic steps.

Photocatalysis: Developing visible-light-mediated photocatalytic methods for the synthesis, which can often be performed under milder conditions with high selectivity, reducing energy consumption.

Alternative Reagents: Utilizing less hazardous acylating agents, such as carboxylic anhydrides or esters, in place of more reactive and corrosive acyl chlorides. wikipedia.org

Advanced Mechanistic Insights via Time-Resolved Spectroscopy

The presence of two different halogen atoms and a carbonyl group suggests that this compound could exhibit complex photochemical behavior. acs.org A significant unaddressed challenge is the lack of detailed mechanistic understanding of its reactions, particularly those involving excited states. Time-resolved spectroscopy offers a powerful tool to probe these ultrafast processes. wikipedia.org

Proposed Spectroscopic Studies:

Transient Absorption Spectroscopy: Using pump-probe techniques to identify and characterize short-lived intermediates, such as triplet excited states or radical ions, formed upon photoexcitation. wikipedia.org This can provide critical information on reaction pathways. numberanalytics.com

Time-Resolved Infrared (TRIR) Spectroscopy: Applying TRIR to monitor the structural evolution of the molecule during a reaction. unipr.it This technique can track changes in the carbonyl stretching frequency and other vibrational modes, providing direct structural information about transient species. wikipedia.orgunipr.it

Computational Synergy: Combining experimental spectroscopic data with high-level quantum chemical calculations to model potential energy surfaces and predict the structures and energies of intermediates and transition states.

Integration with Flow Chemistry and Automated Synthesis Platforms

Scaling up the synthesis of fine chemicals like this compound using traditional batch processes can be inefficient and present safety challenges. wikipedia.org Flow chemistry, where reactions are run in a continuously flowing stream, offers a promising solution. wikipedia.orgrsc.org

Implementation Strategies:

Continuous Flow Synthesis: Designing a continuous flow reactor system for the synthesis of the target compound. This approach offers superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, especially for exothermic reactions. wikipedia.orgacs.org

Automated Reaction Optimization: Integrating the flow reactor with automated sampling and online analytical tools (e.g., HPLC, GC-MS). This would enable high-throughput screening of reaction conditions to rapidly identify optimal parameters for yield and purity.

Telescoped Synthesis: Developing a multi-step flow process where the crude product from one step is directly fed into the next reactor without intermediate workup and purification. rsc.org This "telescoped" approach can significantly improve efficiency and reduce solvent waste and manual labor.

Development of Structure-Reactivity Relationships for Related Compounds

A systematic study of how structural modifications affect the chemical reactivity of this compound has not been undertaken. Establishing clear structure-reactivity relationships is crucial for designing new molecules with tailored properties. byjus.com

Proposed Research Program:

Analogue Synthesis: Synthesize a library of related compounds by systematically varying:

The position and nature of the halogen substituents on the phenyl ring.

The length and branching of the alkyl chain.

Kinetic Studies: Quantitatively measure the reaction rates for key transformations, such as nucleophilic addition to the carbonyl group, reduction of the ketone, or cross-coupling reactions at the halogen sites.

Correlation Analysis: Use Hammett plots and other physical organic chemistry tools to correlate reaction rates with electronic and steric parameters of the substituents. This will provide a quantitative understanding of how different structural features influence reactivity.

Hypothetical Reactivity Trend for Nucleophilic Addition:

| Derivative | Predicted Relative Reactivity | Rationale |

| 1-(3,5-Dichlorophenyl)pentan-1-one | Higher | Increased electrophilicity of the carbonyl carbon due to two electron-withdrawing groups. |

| 1-(4-Chlorophenyl)pentan-1-one | Lower | Less electron withdrawal compared to the 3-bromo-4-chloro derivative. |

| 1-(3-Bromo-4-chlorophenyl)propan-1-one | Higher | Less steric hindrance around the carbonyl group from a shorter alkyl chain. youtube.com |

| 1-(3-Bromo-4-chloro-2-methylphenyl)pentan-1-one | Lower | Significant steric hindrance from the ortho-methyl group, impeding nucleophile approach. |

Computational Design of Derivatives with Tunable Properties

Computational chemistry provides a powerful platform for the in silico design of new molecules, saving significant time and resources compared to purely experimental approaches. researchgate.netscienceopen.com This strategy can be applied to design derivatives of this compound with precisely tuned electronic, steric, and spectroscopic properties.

Computational Workflow:

Property Prediction: Employ Density Functional Theory (DFT) and other computational methods to calculate key molecular properties for a virtual library of derivatives. nih.gov Properties of interest could include electron affinity, ionization potential, dipole moment, and absorption spectra.

Mechanism Simulation: Model the reaction pathways for key synthetic transformations to predict activation barriers and identify potential side products, guiding experimental design.

Targeted Design: Use the computational results to identify candidate molecules with properties optimized for specific applications, such as precursors for novel polymers or functional materials. For instance, calculations could guide the design of a derivative with a specific absorption wavelength for use as a photosensitizer.

Potential for Emerging Applications in Materials Science or Chemical Biology

The bifunctional nature of this compound (a ketone with two distinct halogen handles) makes it a versatile building block, yet its potential in advanced applications remains largely unexplored. Future research should investigate its utility as a precursor for novel functional materials and chemical tools, avoiding direct human health applications.

Potential Research Areas:

Polymer Science: Use the compound as a monomer or functionalizing agent for creating novel polymers. The halogen atoms could be used as sites for cross-linking or post-polymerization modification, leading to materials with unique thermal or optical properties.

Heterocycle Synthesis: α-Halo ketones are well-known precursors to a wide variety of heterocyclic compounds, such as thiazoles and imidazoles. wikipedia.orgnih.gov Research could explore the conversion of this compound into novel, highly substituted heterocyclic systems that could serve as scaffolds for new ligands, catalysts, or organic electronic materials.

Chemical Biology Probes: The ketone group can be used as a handle for bioconjugation, while the halogenated phenyl ring can act as a reporter group for techniques like X-ray crystallography or as a reactive handle for covalent labeling of biological macromolecules (in non-human, non-therapeutic contexts).

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-(3-Bromo-4-chlorophenyl)pentan-1-one, and how can regioselectivity challenges be addressed?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3-bromo-4-chlorobenzene and pentanoyl chloride in the presence of Lewis acids (e.g., AlCl₃). Regioselectivity issues arise due to competing halogen-directed electrophilic substitution; optimizing reaction temperature (0–5°C) and stoichiometric ratios (1:1.2 substrate:acyl chloride) minimizes byproducts. Post-synthesis purification via column chromatography (hexane/ethyl acetate, 8:2) ensures >95% purity. Structural analogs in and highlight the importance of halogen positioning for reactivity .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and ketone carbonyl (δ ~205 ppm). Halogen substituents deshield adjacent protons, as seen in and .

- IR Spectroscopy : Confirm the ketone group (C=O stretch at ~1700 cm⁻¹) and C-Br/C-Cl vibrations (550–800 cm⁻¹).

- Mass Spectrometry (EI-MS) : Molecular ion peak [M⁺] at m/z 276/278 (Br/Cl isotopic pattern) and fragmentation patterns (e.g., loss of pentanoyl group) .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies between predicted and experimental molecular geometries?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict bond angles and dihedral angles, which can be cross-validated with X-ray crystallography. For example, emphasizes graph set analysis for hydrogen bonding, while highlights SHELXL for refining crystallographic data. Discrepancies in torsional angles (e.g., ketone group orientation) may arise from crystal packing forces, requiring multipole refinement in software like Olex2 .

Q. What strategies optimize the use of this compound in cross-coupling reactions, considering electronic effects of halogens?

- Methodological Answer : The bromine atom acts as a superior leaving group compared to chlorine in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ (2 mol%) with aryl boronic acids (1.2 eq) in THF/H₂O (3:1) at 80°C. The electron-withdrawing Cl substituent deactivates the aryl ring, slowing oxidative addition; microwave-assisted conditions (120°C, 20 min) improve yields. demonstrates similar reactivity in brominated pyridinyl ketones .

Q. How can hydrogen bonding and crystal packing be systematically analyzed to predict solubility and stability?

- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., C=O⋯H–C). Use Mercury software to calculate packing coefficients and identify π-stacking (3.5–4.0 Å spacing). ’s graph set analysis categorizes motifs (e.g., R₂²(8) rings), correlating with thermal stability (TGA/DSC) and solubility trends in polar aprotic solvents .

Q. What advanced analytical approaches quantify trace degradation products or metabolites of this compound?

- Methodological Answer : Magnetic dispersive solid-phase extraction (MDSPE) with C18-functionalized Fe₃O₄ nanoparticles isolates metabolites from biological matrices. Coupled with DART-HRMS (Direct Analysis in Real Time), this achieves LODs of 0.1 ng/mL for oxidative metabolites (e.g., hydroxylated derivatives). validates this approach for structurally related cathinones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.